(1R,2S)-2-tert-Butylcyclohexanamine
Overview
Description
(1R,2S)-2-tert-Butylcyclohexanamine is a chiral amine compound with a unique stereochemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-tert-Butylcyclohexanamine typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the reduction of a corresponding ketone using a chiral reducing agent. For example, the reduction of 2-tert-butylcyclohexanone with a chiral borane complex can yield this compound with high enantiomeric purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired enantiomer .
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-tert-Butylcyclohexanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like acyl chlorides and anhydrides are used for amide formation.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of amides or other substituted derivatives.
Scientific Research Applications
(1R,2S)-2-tert-Butylcyclohexanamine has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in asymmetric catalysis and enzyme inhibition studies.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (1R,2S)-2-tert-Butylcyclohexanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access .
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-Phenylcyclopropanaminium: Shares similar stereochemistry but differs in the presence of a phenyl group instead of a tert-butyl group.
(1R,2S)-2-Amino-1,2-diphenylethanol: Another chiral amine with different substituents and applications.
Uniqueness
(1R,2S)-2-tert-Butylcyclohexanamine is unique due to its tert-butyl group, which imparts distinct steric and electronic properties. This makes it particularly valuable in asymmetric synthesis and as a chiral auxiliary in various chemical reactions .
Properties
IUPAC Name |
(1R,2S)-2-tert-butylcyclohexan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N/c1-10(2,3)8-6-4-5-7-9(8)11/h8-9H,4-7,11H2,1-3H3/t8-,9-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEYTUFUSXAMSQK-RKDXNWHRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCCCC1N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H]1CCCC[C@H]1N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50361537 | |
Record name | ST036708 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50361537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14765-34-5 | |
Record name | ST036708 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50361537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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